molecular formula C16H17F2N5O B2705612 N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1173083-39-0

N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2705612
M. Wt: 333.343
InChI Key: LYWZGGPDBZLBGL-UHFFFAOYSA-N
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Description

“N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” is a chemical compound with the CAS No. 1173083-39-012. It has a molecular formula of C16H17F2N5O and a molecular weight of 333.3432.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact suppliers who may have this information12.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H17F2N5O2. However, the specific arrangement of these atoms in space, known as the compound’s 3D conformation, isn’t provided in the search results. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound12.


Scientific Research Applications

Enantioselective Synthesis

The research on enantioselective processes for the preparation of CGRP receptor inhibitors demonstrates the significance of piperazine derivatives in developing potent antagonists. This involves stereoselective synthesis routes, emphasizing the chemical versatility and application of such compounds in medicinal chemistry (Cann et al., 2012).

Molecular Interaction Studies

Studies on the molecular interaction of piperazine antagonists with cannabinoid receptors highlight the utility of these compounds in elucidating receptor-ligand interactions. This research provides insights into the design of receptor-specific drugs, showcasing the role of piperazine derivatives in neuropharmacology and drug development (Shim et al., 2002).

Radioligand Development

The development of PET tracers for serotonin 5-HT(1A) receptors using N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides underscores the application of piperazine derivatives in neuroimaging. Such compounds aid in the non-invasive quantification of receptor systems, contributing to the understanding of neuropsychiatric disorders (García et al., 2014).

Soluble Epoxide Hydrolase Inhibition

Research into soluble epoxide hydrolase inhibitors for potential therapeutic applications highlights the significance of triazinyl piperazine derivatives. These studies contribute to the development of new treatments for inflammatory and cardiovascular diseases, demonstrating the therapeutic potential of piperazine derivatives in addressing a wide range of health conditions (Thalji et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of piperazine derivatives for antimicrobial activity provide valuable insights into the design of new antimicrobial agents. This research underscores the importance of structural modifications in enhancing the efficacy and specificity of piperazine-based compounds against various microbial pathogens (Patil et al., 2021).

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for this compound12.


Future Directions

The future directions for a compound can include potential applications in fields such as medicine, materials science, or chemistry. Unfortunately, I couldn’t find specific information on the future directions for this compound12.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or contact experts in the field.


properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O/c1-11-2-3-15(21-20-11)22-4-6-23(7-5-22)16(24)19-14-9-12(17)8-13(18)10-14/h2-3,8-10H,4-7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWZGGPDBZLBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

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